molecular formula C13H11ClO2 B8338553 3-[(2-Chlorophenoxy)methyl]phenol

3-[(2-Chlorophenoxy)methyl]phenol

Cat. No.: B8338553
M. Wt: 234.68 g/mol
InChI Key: IVQULJHILRJIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenoxy)methyl]phenol is a high-purity chemical compound offered for research and development purposes. This diaryl ether derivative serves as a versatile synthetic intermediate and building block in organic chemistry. Researchers value this compound for developing novel molecular entities in medicinal chemistry and agrochemical research. Its molecular structure, featuring a phenolic hydroxyl group and a chlorinated phenyl ring, allows for further functionalization, making it suitable for creating compound libraries. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling. Specific physicochemical properties, mechanism of action, and detailed applications are currently under investigation in various scientific fields.

Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

3-[(2-chlorophenoxy)methyl]phenol

InChI

InChI=1S/C13H11ClO2/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8,15H,9H2

InChI Key

IVQULJHILRJIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Chlorination Patterns

The position of chlorine atoms and substituents significantly influences physicochemical and biological properties:

  • 3-Chlorophenol (CAS 108-43-0): A simpler analog with a chlorine atom directly attached to the phenol ring at the 3-position. It is used industrially as a precursor and exhibits antimicrobial activity . Compared to 3-[(2-Chlorophenoxy)methyl]phenol, it lacks the phenoxymethyl group, resulting in lower molecular weight (128.56 g/mol vs. ~248.68 g/mol) and reduced lipophilicity.
  • 2-(2,4-Dichlorophenoxy) Derivatives: Quinazolinone derivatives with 2-(2,4-dichlorophenoxy) groups demonstrate enhanced anticonvulsant activity compared to mono-chlorinated analogs . This suggests that additional chlorine atoms can amplify bioactivity, though they may also increase toxicity.

Functional Group Modifications

  • Phenolic Ethers: Compounds like 4,4'-dihydroxydibenzyl ether () highlight how ether linkages affect solubility and hydrogen-bonding capabilities . The (2-chlorophenoxy)methyl group in the target compound likely enhances stability and modulates interactions with biological targets compared to non-ether analogs.
  • Nitrophenols: 3-Nitrophenol (CAS 554-84-7) replaces chlorine with a nitro group, altering electronic effects. Nitro groups are strong electron-withdrawing moieties, reducing phenol acidity compared to chlorinated analogs .

Physicochemical Properties

Comparative data from chlorophenols and nitrophenols (Table 1):

Table 1. Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Substituent(s) Log P* (Predicted) Key Applications/Effects
This compound ~248.68 3-(2-Chlorophenoxymethyl) ~3.5 Not reported (structural inference)
3-Chlorophenol 128.56 3-Cl ~2.1 Antimicrobial, chemical precursor
3-Nitrophenol 139.11 3-NO₂ ~1.8 Industrial synthesis
2-(2,4-Dichlorophenoxy)quinazolinone Varies 2-(2,4-Cl₂-phenoxy) ~4.0 Anticonvulsant

*Log P values estimated using fragment-based methods.

Preparation Methods

Formation of Tertiary Hydroperoxide Precursor

A substituted cymene derivative (e.g., 2-chloro-4-isopropylbenzene) undergoes auto-oxidation under controlled oxygen pressure (1723.75 kPa) at 100–110°C. The reaction produces a tertiary hydroperoxide intermediate, with selectivity influenced by the chlorine substituent’s electronic effects. Side products like primary hydroperoxides are minimized using palladium-carbon catalysts during later stages.

Acid-Catalyzed Rearrangement

The hydroperoxide is rearranged in the presence of sulfuric acid (0.1–0.5 mol%) and acetone solvent at reflux. This step generates a ketone intermediate (e.g., 3-(2-chlorophenoxy)propan-2-one), which undergoes subsequent hydrogenation.

Catalytic Hydrogenation

Hydrogenation at 344.75 kPa H₂ with 5% Pd/C at 45°C for 45 minutes reduces the ketone to the desired methylphenol structure. Neutralization with gaseous ammonia and vacuum distillation yields this compound with ≈58% selectivity.

Key Data :

ParameterValue
Reaction Temperature100–110°C (oxidation)
Catalyst Loading5% Pd/C (0.5–1.0 wt%)
Yield58% (post-distillation)

Williamson Ether Synthesis via Nucleophilic Substitution

Williamson ether synthesis provides a direct route by reacting 2-chlorophenol with 3-(bromomethyl)phenol under basic conditions:

Reaction Mechanism

The alkoxide ion of 3-hydroxybenzyl alcohol attacks the electrophilic carbon of 2-chlorophenol’s chlorinated aromatic ring. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates deprotonation and nucleophilic substitution.

Optimization Insights

  • Solvent Choice : Anhydrous DMF minimizes hydrolysis of the bromomethyl intermediate.

  • Base Selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.

  • Reaction Time : 12–18 hours ensures complete conversion, monitored via TLC (Rf = 0.55 in ethyl acetate/hexane).

Key Data :

ParameterValue
SolventDMF (anhydrous)
BaseK₂CO₃ (2.5 equiv)
Yield72% (isolated)

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables stereoselective ether synthesis between 2-chlorophenol and 3-hydroxybenzyl alcohol:

Reaction Conditions

Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via a phosphonium intermediate, with inversion of configuration at the benzyl carbon.

Purification Challenges

Triphenylphosphine oxide byproduct necessitates column chromatography (silica gel, 40% ethyl acetate/hexane). Scaling this method industrially is limited by reagent cost and phosphine oxide removal.

Key Data :

ParameterValue
ReagentsDEAD, PPh₃
Yield65% (chromatographed)
Purity>95% (HPLC)

Friedel-Crafts Alkylation with Chloromethylation

Friedel-Crafts alkylation introduces the chlorophenoxy group via electrophilic aromatic substitution:

Chloromethylation of Phenol

3-Hydroxybenzaldehyde reacts with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ (1.0 equiv) at −10°C. The intermediate chloromethyl ether is unstable and requires immediate use.

Coupling with 2-Chlorophenol

The chloromethyl ether reacts with 2-chlorophenol in dichloromethane (DCM) using BF₃·OEt₂ as a Lewis acid. The reaction proceeds via a carbocation intermediate, with para-substitution favored due to steric and electronic effects.

Key Data :

ParameterValue
CatalystAlCl₃ (1.0 equiv)
Temperature−10°C (chloromethylation)
Yield48% (over two steps)

Comparative Analysis of Preparation Methods

MethodYieldScalabilityCost EfficiencyPurity
Hydroperoxide Rearrangement58%HighModerate90%
Williamson Ether72%ModerateHigh95%
Mitsunobu Reaction65%LowLow98%
Friedel-Crafts48%LowModerate85%

Key Findings :

  • The Williamson ether method balances yield and scalability, making it suitable for pilot-scale production.

  • Hydroperoxide rearrangement, while lower yielding, benefits from established industrial infrastructure for methyl phenol derivatives.

  • Mitsunobu reaction’s high purity is offset by prohibitive reagent costs for large batches.

Mechanistic Insights and Side Reactions

Competing Pathways in Hydroperoxide Rearrangement

Primary hydroperoxide formation competes with tertiary hydroperoxide generation during auto-oxidation. Excess primary hydroperoxide reduces cresol selectivity, necessitating precise oxygen partial pressure control (≤4% O₂ in headspace).

Etherification Byproducts

Williamson synthesis may produce diaryl ethers if 2-chlorophenol undergoes self-condensation. Using a 1:1 molar ratio of reactants and slow addition of the bromomethyl phenol minimizes this side reaction.

Industrial-Scale Considerations

Continuous Flow Hydroperoxide Rearrangement

Adapting the patent’s batch process to continuous flow could enhance yield via:

  • Plug-flow reactors for controlled oxidation at 110°C.

  • In-line neutralization with gaseous ammonia to prevent acid-catalyzed decomposition.

Solvent Recovery in Williamson Synthesis

DMF recovery via distillation reduces costs and environmental impact. Implementing azeotropic drying (e.g., with toluene) achieves >90% solvent reuse.

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